

Technical Guide: N-(acid-PEG3)-N-bis(PEG3-azide)

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Compound of Interest

Compound Name: N-(acid-PEG3)-N-bis(PEG3-azide)

Cat. No.: B609395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and applications of **N-(acid-PEG3)-N-bis(PEG3-azide)**, a heterobifunctional crosslinker essential in modern bioconjugation and drug delivery systems.

Physicochemical Properties and Solubility

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid and two terminal azide functionalities. The PEG backbone enhances the hydrophilicity and biocompatibility of conjugates, while the reactive termini allow for covalent attachment to various biomolecules.^[1]

Table 1: General Properties of **N-(acid-PEG3)-N-bis(PEG3-azide)**

Property	Value
Molecular Formula	C25H49N7O11
Molecular Weight	623.7 g/mol
CAS Number	2182602-17-9
Physical Form	White to off-white solid or viscous oil
Storage	-20°C, protected from light and moisture

Qualitative Solubility Data

Qualitative data from suppliers indicates that **N-(acid-PEG3)-N-bis(PEG3-azide)** is soluble in a range of aqueous and organic solvents. This broad solubility makes it a versatile reagent for various bioconjugation protocols.^{[1][2]} The PEG chains contribute significantly to its solubility in aqueous media.^[1]

Table 2: Qualitative Solubility of **N-(acid-PEG3)-N-bis(PEG3-azide)**

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane (DCM)	Soluble
Dimethylformamide (DMF)	Soluble

Note: Quantitative solubility data (e.g., in mg/mL or mM) for **N-(acid-PEG3)-N-bis(PEG3-azide)** is not publicly available in the reviewed literature. Researchers should determine the empirical solubility for their specific application and buffer conditions.

Experimental Protocol: Solubility Determination

While specific quantitative data for **N-(acid-PEG3)-N-bis(PEG3-azide)** is not available, the following is a general protocol for determining the thermodynamic solubility of PEGylated compounds in aqueous and organic solvents. This method can be adapted to generate precise solubility data for specific experimental conditions.

Materials

- **N-(acid-PEG3)-N-bis(PEG3-azide)**
- Solvents of interest (e.g., deionized water, PBS pH 7.4, DMSO, ethanol)
- Analytical balance
- Vortex mixer

- Thermostatic shaker/incubator
- Microcentrifuge
- 0.22 μm or 0.45 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical method.
- Glass vials

Procedure

- Preparation of Stock Solutions:
 - Prepare a concentrated stock solution of **N-(acid-PEG3)-N-bis(PEG3-azide)** in a highly soluble solvent like DMSO.
 - Create a calibration curve by preparing a series of known concentrations of the compound from the stock solution.
- Sample Preparation for Solubility Testing:
 - Add an excess amount of **N-(acid-PEG3)-N-bis(PEG3-azide)** to a known volume of the test solvent in a glass vial to create a supersaturated slurry.
 - Ensure enough solid is present to maintain saturation after equilibration.
- Equilibration:
 - Seal the vials and place them in a thermostatic shaker.
 - Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary to facilitate dissolution.
- Sample Clarification:
 - After equilibration, allow the vials to stand for a short period to let the excess solid settle.

- Carefully withdraw a sample of the supernatant.
- To remove any undissolved microparticles, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter compatible with the solvent.
- Quantification:
 - Dilute the clarified supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
- Calculation:
 - Calculate the solubility of **N-(acid-PEG3)-N-bis(PEG3-azide)** in the test solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or molarity.

Applications and Experimental Workflows

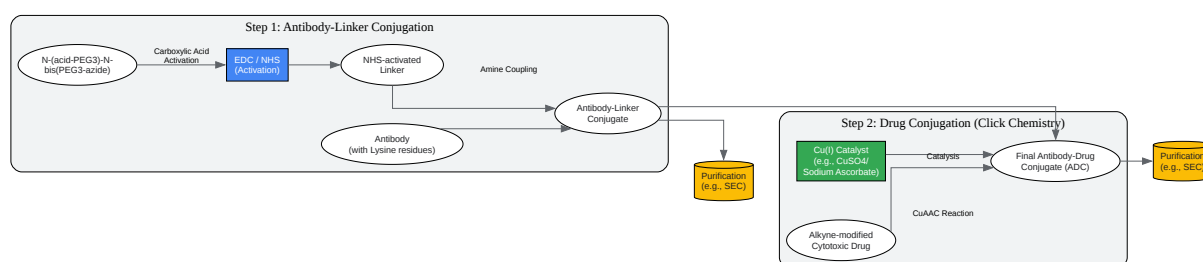
N-(acid-PEG3)-N-bis(PEG3-azide) is a trifunctional linker primarily used in the development of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).^{[3][4]} Its three reactive groups allow for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), while the two azide groups are available for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with alkyne-modified molecules.^{[5][6]}

Signaling Pathways and Logical Relationships

The primary role of **N-(acid-PEG3)-N-bis(PEG3-azide)** is in the chemical construction of therapeutic agents rather than direct interaction with biological signaling pathways. However, the resulting ADC is designed to engage with specific cellular pathways. For instance, an ADC targeting a cancer cell surface receptor will be internalized and release its cytotoxic payload, which then interferes with critical cellular processes like microtubule dynamics or DNA replication, ultimately leading to apoptosis.

Experimental Workflow: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the sequential conjugation of an antibody to the linker, followed by the attachment of a cytotoxic drug via click chemistry.

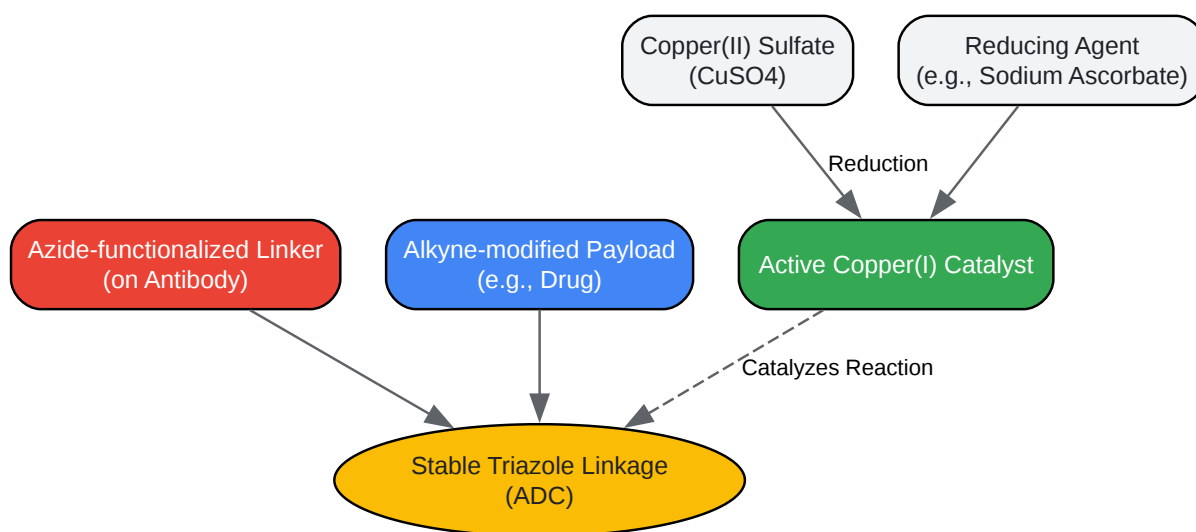


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Caption: Workflow for a two-step synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" reaction is central to the utility of the azide groups on the linker. This diagram illustrates the components and their roles in the CuAAC reaction.



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Caption: Logical relationship of components in a CuAAC "click" reaction.

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